2,2,4-Trimethyl-3-pentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

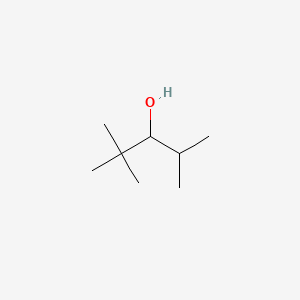

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-6(2)7(9)8(3,4)5/h6-7,9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXINNNJHLJWMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871117 | |

| Record name | 2,2,4-Trimethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-48-1 | |

| Record name | 2,2,4-Trimethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethylpentan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4-Trimethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2,4-Trimethyl-3-pentanol

This guide provides a comprehensive technical overview of 2,2,4-trimethyl-3-pentanol, a sterically hindered secondary alcohol. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's core chemical properties, characteristic reactions, and the underlying principles that govern its behavior. The significant steric hindrance imparted by the adjacent tert-butyl and isopropyl groups dictates its unique reactivity, making it an excellent model compound for studying sterically demanding chemical transformations.

Core Molecular and Physical Properties

This compound, also known as diisopropylcarbinol, is a branched-chain aliphatic alcohol. Its structure presents a formidable steric environment around the hydroxyl group, which is a key determinant of its chemical behavior.

Structural and General Data

| Property | Value | Source(s) |

| IUPAC Name | 2,2,4-trimethylpentan-3-ol | [1] |

| CAS Number | 5162-48-1 | [1] |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Appearance | Colorless liquid (Expected) | [2] |

| Density | 0.828 g/cm³ | [3] |

| Boiling Point | ~153-157 °C (Predicted/Experimental) | [4] |

| Refractive Index | 1.427 | [3] |

Computed Physicochemical Properties

Computational models provide further insight into the molecule's behavior, particularly regarding its lipophilicity and size, which are critical parameters in medicinal chemistry and material science.

| Property | Value | Source(s) |

| XLogP3 | 2.7 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 79.1 | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of highly branched alcohols like this compound requires careful selection of reagents to overcome steric hindrance. Its structural confirmation relies on standard spectroscopic techniques, the interpretation of which is heavily influenced by its unique molecular architecture.

Synthesis via Grignard Reaction

The most direct and reliable method for synthesizing this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction is well-suited for creating sterically congested alcohol functionalities. The primary route involves the nucleophilic addition of an isopropyl Grignard reagent to pinacolone (3,3-dimethyl-2-butanone).

Causality of Experimental Choice: A Grignard reaction is chosen over other methods like hydride reduction of a corresponding ketone because it allows for the precise construction of the sterically demanding carbon skeleton. The choice of pinacolone as the electrophile and isopropylmagnesium bromide as the nucleophile is a logical disconnection of the target molecule at the C3-C4 bond. Anhydrous conditions are critical as Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols.[5]

-

Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A solution of 2-bromopropane (1.1 eq) in anhydrous diethyl ether is added portion-wise via the dropping funnel to initiate the reaction, which is evidenced by heat evolution and bubbling. Once initiated, the remaining solution is added at a rate that maintains a gentle reflux.

-

Addition of Ketone: After the Grignard reagent has formed (typically after 1-2 hours), the reaction mixture is cooled in an ice bath. A solution of pinacolone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction Quench and Workup: The reaction is stirred at room temperature for several hours or until TLC analysis indicates the consumption of the starting ketone. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and precipitates magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Caption: Grignard synthesis workflow for this compound.

Spectroscopic Analysis

The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl group.

-

O-H Stretch: A strong, very broad band is expected in the region of 3500-3200 cm⁻¹, characteristic of an intermolecularly hydrogen-bonded alcohol.[6]

-

C-H Stretch: Multiple sharp bands will appear just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹), corresponding to the sp³ C-H stretching of the methyl, methine, and tert-butyl groups.

-

C-O Stretch: A strong band in the 1250-1050 cm⁻¹ region corresponds to the C-O stretching vibration. For a sterically hindered secondary alcohol, this peak is typically found around 1100 cm⁻¹.[7]

The proton NMR spectrum provides a clear fingerprint of the molecule's structure, with distinct signals for each non-equivalent proton. The splitting patterns are governed by the n+1 rule.

| Proton Environment | Approx. δ (ppm) | Multiplicity | Integration | Coupling Partner(s) |

| (CH₃)₃C- | ~0.9 | Singlet (s) | 9H | None |

| (CH₃)₂CH- | ~0.9-1.0 | Doublet (d) | 6H | -CH(OH)- |

| (CH₃)₂CH - | ~1.8-2.0 | Multiplet (m) | 1H | (CH₃)₂CH- and -CH(OH)- |

| -CH(OH)- | ~3.0-3.3 | Doublet (d) | 1H | (CH₃)₂CH- |

| -OH | Variable | Singlet (s, broad) | 1H | None (exchangeable) |

Interpretive Insight: The carbinol proton (-CH(OH)-) is expected to be a doublet due to coupling with the single proton on the adjacent isopropyl methine. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom. The broadness of the hydroxyl proton signal is due to chemical exchange and its chemical shift is highly dependent on concentration and solvent.[8][9]

The carbon NMR spectrum will show distinct signals for each of the unique carbon environments in the molecule.

| Carbon Environment | Approx. δ (ppm) |

| (C H₃)₃C- | ~26 |

| (C H₃)₂CH- | ~17-19 |

| (CH₃)₃C - | ~35 |

| (CH₃)₂C H- | ~33 |

| -C H(OH)- | ~80-85 |

Interpretive Insight: The most downfield signal belongs to the carbinol carbon (-CH(OH)-), which is directly attached to the electronegative oxygen atom. The quaternary carbon of the tert-butyl group will typically show a weaker signal due to the absence of an attached proton and longer relaxation times.[9][10]

Chemical Reactivity and Transformations

The reactivity of this compound is a classic case study in steric effects in organic chemistry. Reactions at the hydroxyl group or the adjacent carbinol carbon are significantly slower or require more specialized reagents compared to less hindered alcohols.

Oxidation to 2,2,4-Trimethyl-3-pentanone

Oxidation of this secondary alcohol yields the corresponding ketone, 2,2,4-trimethyl-3-pentanone (also known as tert-butyl isopropyl ketone).

Causality of Experimental Choice: Strong, chromium-based oxidants like chromic acid (H₂CrO₄) are often sluggish and can lead to side reactions with highly hindered alcohols. Milder, more specialized reagents are preferred to ensure a clean and efficient conversion. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are ideal choices.[1][11] They operate under neutral or basic conditions at low temperatures, minimizing side reactions and tolerating a wide range of functional groups.[3][12]

-

Activator Formation: In a rigorously dried, nitrogen-flushed flask, oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath). Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of this compound (1.0 eq) in DCM is added slowly, keeping the temperature below -60 °C. The mixture is stirred for 30-45 minutes.

-

Base Addition and Warm-up: Triethylamine (Et₃N) (5.0 eq) is added dropwise. The cooling bath is removed, and the reaction is allowed to warm to room temperature.

-

Workup and Purification: Water is added to quench the reaction. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. It is then dried over Na₂SO₄, filtered, and concentrated. The resulting crude ketone can be purified by distillation or chromatography.

Caption: Key stages of the Swern oxidation of a hindered alcohol.

Acid-Catalyzed Dehydration

The dehydration of this compound with strong acids (e.g., H₂SO₄, H₃PO₄) and heat is a complex process. It proceeds via an E1 mechanism involving a carbocation intermediate. Due to the steric hindrance, the initial secondary carbocation is prone to rearrangement, leading to a mixture of alkene products.[13]

The initial protonation of the hydroxyl group forms a good leaving group (water). Its departure generates a secondary carbocation. This carbocation can undergo a 1,2-hydride shift or a 1,2-methide shift to form more stable tertiary carbocations. Subsequent elimination of a proton from adjacent carbons yields a complex mixture of isomeric alkenes, with the most substituted (Zaitsev) products typically predominating.

Possible major products include:

-

2,3,4-Trimethyl-2-pentene

-

2,4,4-Trimethyl-2-pentene

-

2,4,4-Trimethyl-1-pentene

This reaction exemplifies the challenges in controlling selectivity in carbocation-mediated reactions with highly branched substrates.

Safety, Handling, and Applications

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]

Research and Industrial Applications

While not a large-volume industrial chemical, this compound and similar branched-chain higher alcohols serve important roles:

-

Model Substrate: Its significant steric hindrance makes it an excellent substrate for methodological studies in organic synthesis, particularly for developing new reagents or catalysts for reactions involving sterically demanding molecules.

-

Chemical Intermediate: It can serve as a precursor for the synthesis of other fine chemicals, such as the corresponding ketone (2,2,4-trimethyl-3-pentanone) or various esters, which may have applications as specialty solvents, lubricants, or fragrance components.[16]

-

Fuel Additives: Branched-chain higher alcohols, in general, are investigated as potential biofuels and fuel additives due to their higher energy density and lower hygroscopicity compared to ethanol.[17][18]

Conclusion

This compound is a molecule whose chemistry is fundamentally governed by the steric bulk surrounding its secondary alcohol functionality. This structural feature necessitates the use of specialized, mild reagents for transformations like oxidation and complicates the outcomes of reactions proceeding through carbocation intermediates, such as dehydration. A thorough understanding of these steric and electronic principles is essential for researchers and scientists aiming to utilize this and similar hindered building blocks in the synthesis of complex organic molecules and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

NIST Chemistry WebBook. This compound. National Institute of Standards and Technology.

-

Sigma-Aldrich. Safety Data Sheet for 3-Methyl-3-pentanol.

-

TCI Chemicals. Safety Data Sheet for 3-Methyl-3-pentanol.

-

SpectraBase. This compound. Wiley.

-

Master Organic Chemistry. All About Elimination Reactions of Alcohols (With Acid).

-

Stenutz, R. This compound.

-

Sigma-Aldrich. Safety Data Sheet for 3-Pentanol.

-

Thermo Fisher Scientific. Safety Data Sheet for 2-Methyl-3-pentanol.

-

Cole-Parmer. Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol.

- Ouellette, R. J., & Rawn, J. D. (2018). Organic Chemistry Structure, Mechanism, & Synthesis (Second Edition). Academic Press.

-

Chemistry LibreTexts. Dehydration of Alcohols.

-

Master Organic Chemistry. Alcohol Oxidation: “Strong” and “Weak” Oxidants.

-

Organic Chemistry Portal. Swern Oxidation.

-

University of Calgary. IR Spectroscopy Tutorial: Alcohols.

-

Wikipedia. Dess–Martin oxidation.

-

NIST Chemistry WebBook. This compound Phase Change Data.

-

Organic Syntheses. Preparation of n-Butylmagnesium Chloride.

-

Wikipedia. Swern oxidation.

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands.

-

The Role of Branched Alcohols in Advanced Material Science.

-

UCLA Chemistry. Infrared Spectroscopy.

-

Química Orgánica. IR Spectrum: Alcohols and Phenols.

-

Chemistry LibreTexts. 10.6: Oxidation Reactions of Alcohols.

-

Sigma-Aldrich. Grignard Reagents.

-

Chemistry Stack Exchange. Preparation of tertiary Grignard reagents.

-

Organic Syntheses. Chlorodiisopropylphosphine.

-

Wang, B. W., et al. (2012). Branched-chain higher alcohols. Advances in biochemical engineering/biotechnology, 128, 101–118.

-

YouTube. Generation and Reaction of a Grignard Reagent.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

YouTube. Grignard Reagent Reaction Mechanism.

-

ResearchGate. (PDF) Branched-Chain Higher Alcohols.

-

University of Wisconsin-Madison. NMR Coupling Constants.

-

YouTube. NMR Coupling Constants, Chemical Shift, and 13C NMR.

-

Govett, G. J., & Whitmore, F. C. (1940). The Reducing Action of t-Butyl Grignard Reagent on Acyl Chlorides. Journal of the American Chemical Society, 62(7), 1934–1934.

-

Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

-

Master Organic Chemistry. Alcohol Nomenclature, Properties, and Structure.

-

Britannica. Alcohol - Organic Compounds, Structure, Classification.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Alcohol - Organic Compounds, Structure, Classification | Britannica [britannica.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. spectrabase.com [spectrabase.com]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Branched-chain higher alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2,2,4-Trimethyl-3-pentanol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,4-trimethyl-3-pentanol, a C8 branched-chain alcohol. The information presented herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the structural elucidation of this compound using modern spectroscopic techniques. This guide offers field-proven insights into experimental choices and provides a self-validating system of protocols and data interpretation.

Introduction

This compound, with the chemical formula C8H18O, is a secondary alcohol characterized by significant steric hindrance around the hydroxyl group due to the presence of bulky tert-butyl and isopropyl groups.[1][2] Accurate structural confirmation and purity assessment of this molecule are paramount in various chemical applications, from quality control in manufacturing to its use as a starting material in organic synthesis. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification and characterization of this compound. This guide delves into the theoretical underpinnings and practical application of these techniques for the analysis of this specific alcohol.

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Theoretical Insight: The ¹H NMR spectrum provides information about the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) is influenced by the shielding and deshielding effects of neighboring atoms, while spin-spin coupling (J) reveals the number of adjacent protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | d | 1H | H-3 (CH-OH) |

| ~1.8 - 2.0 | m | 1H | H-4 (CH) |

| ~1.0 | s | 9H | (CH₃)₃-C |

| ~0.9 | d | 6H | (CH₃)₂-CH |

| ~1.5 - 2.5 | br s | 1H | OH |

Note: The chemical shift of the hydroxyl proton (OH) can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

Spectral Width: A sweep width of approximately 12 ppm is sufficient to cover the expected proton chemical shifts.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

Caption: ATR-FTIR Experimental Workflow.

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The fragmentation pattern can be used to deduce the structure of the molecule. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. [1] Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) |

| 115 | [C₈H₁₅]⁺ | M⁺ - CH₃ |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage (loss of isopropyl radical) |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage (loss of tert-butyl radical) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

| 43 | [C₃H₇]⁺ | isopropyl cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Caption: Key Fragmentation Pathways in Mass Spectrometry.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive dataset for the unequivocal structural elucidation of this compound. The characteristic signals in each spectrum, from the distinct proton and carbon environments in NMR to the specific vibrational modes in IR and the predictable fragmentation patterns in MS, collectively confirm the identity and integrity of the molecule. The experimental protocols detailed in this guide offer a validated framework for obtaining high-quality spectroscopic data for this and similar branched-chain alcohols, ensuring accuracy and reliability in research and industrial applications.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley Science Solutions. Retrieved from [Link]

-

AIST: Spectral Database for Organic Compounds, SDBS. (n.d.). Home. National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2,2,4-Trimethyl-3-pentanol NMR spectrum analysis

An In-depth Technical Guide to the NMR Spectrum Analysis of 2,2,4-Trimethyl-3-pentanol

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (C₈H₁₈O).[2][3] We will delve into the theoretical prediction of the spectra based on molecular structure and symmetry, followed by a detailed, field-proven experimental protocol for data acquisition and processing. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for molecular characterization and quality control.

Molecular Structure and Predicted Spectral Features

Understanding the molecule's structure is the first and most critical step in predicting and interpreting its NMR spectra. This compound possesses distinct steric and electronic environments that give rise to a characteristic spectral fingerprint.

The IUPAC name, 2,2,4-trimethylpentan-3-ol, clearly defines its connectivity.[2] The molecule features a bulky tert-butyl group adjacent to a secondary alcohol, which is in turn next to an isopropyl group. This arrangement minimizes symmetry, leading to a rich and informative spectrum.

Caption: Molecular structure of this compound with unique proton and carbon environments labeled.

¹H NMR Spectrum: A Detailed Prediction

The proton NMR spectrum is predicted to show five distinct signals, corresponding to the five non-equivalent proton environments (Ha-He).

-

Ha (tert-butyl group): The nine protons on the three methyl groups attached to C2 are chemically equivalent due to free rotation around the C2-C3 bond. They are adjacent to a quaternary carbon (C2) with no protons, so they will appear as a sharp singlet (s) .

-

Hd (isopropyl methyls): The six protons of the two methyl groups attached to C4 are equivalent. They are adjacent to the methine proton Hc, and according to the n+1 rule, they will be split into a doublet (d) .

-

Hc (isopropyl methine): This single proton at C4 is coupled to the six equivalent Hd protons and the single Hb proton. This would theoretically result in a complex multiplet (a septet of doublets). However, in practice, it often appears as a less-resolved multiplet (m) .

-

Hb (carbinol methine): The proton at C3, attached to the same carbon as the hydroxyl group, is coupled to the Hc proton. It will therefore appear as a doublet (d) .

-

He (hydroxyl proton): The alcohol proton signal is often broad due to chemical exchange and hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent. It typically appears as a broad singlet (s, br) and will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ha | -C(CH ₃)₃ | ~0.9 | Singlet (s) | 9H |

| Hd | -CH(CH ₃)₂ | ~0.9 - 1.0 | Doublet (d) | 6H |

| Hc | -CH (CH₃)₂ | ~1.8 - 2.0 | Multiplet (m) | 1H |

| Hb | -CH (OH)- | ~3.2 - 3.4 | Doublet (d) | 1H |

| He | -OH | Variable (e.g., 1.5 - 2.5) | Broad Singlet (s, br) | 1H |

¹³C NMR Spectrum: A Detailed Prediction

Based on the molecular structure, we can predict five distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the five unique carbon environments.

-

C1 (tert-butyl methyls): The three methyl carbons of the tert-butyl group are equivalent.

-

C2 (tert-butyl quaternary): The quaternary carbon of the tert-butyl group.

-

C5 (isopropyl methyls): The two methyl carbons of the isopropyl group are equivalent.

-

C4 (isopropyl methine): The methine carbon of the isopropyl group.

-

C3 (carbinol methine): The carbon bonded to the hydroxyl group, which will be the most deshielded carbon in the aliphatic region due to the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Label | Carbon Environment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | -C(C H₃)₃ | ~26 | CH₃ |

| C5 | -CH(C H₃)₂ | ~18 - 20 | CH₃ |

| C4 | -C H(CH₃)₂ | ~35 | CH |

| C2 | -C (CH₃)₃ | ~35 - 37 | C (Quaternary) |

| C3 | -C H(OH)- | ~80 - 85 | CH |

Experimental Protocol for NMR Analysis

The acquisition of high-quality, high-resolution NMR spectra is contingent upon meticulous sample preparation and systematic instrument operation.[4] This protocol outlines a self-validating system to ensure reproducibility and accuracy.

Caption: Standardized workflow for NMR spectrum acquisition and analysis.

Part A: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the NMR sample.[5] A properly prepared sample ensures a homogeneous magnetic field, leading to sharp, well-resolved peaks.[4]

-

Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial. For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio.[5]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[6] Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum and provide the deuterium signal required for the spectrometer's lock system.[6]

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical.[5]

-

Filtration (Critical Step): To obtain high-resolution spectra, the sample must be free of any suspended particulate matter.[4] Draw the solution into a Pasteur pipette that has a small plug of cotton or glass wool at its neck. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes dust and other microparticulates that disrupt magnetic field homogeneity and broaden spectral lines.[4][7]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Part B: NMR Data Acquisition

This phase involves the interaction of the sample with the NMR spectrometer.

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure it is positioned correctly within the probe's radiofrequency coils.[7]

-

Locking: The spectrometer will use the deuterium signal from the solvent (e.g., CDCl₃) to "lock" the magnetic field, compensating for any minor drifts over time.

-

Shimming: This is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume.[8] Automated or manual shimming procedures are used to adjust electrical coils, minimizing magnetic field variations. Poor shimming is a primary cause of broad and distorted peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum efficiency of radiofrequency pulse transmission and signal detection.

-

Setting Acquisition Parameters:

-

Experiment: Select standard 1D proton (zg30) or carbon (zgpg30) pulse programs.

-

Number of Scans (NS): For ¹H NMR of a concentrated sample, 8 to 16 scans are typically sufficient. For ¹³C NMR, which is inherently less sensitive, 128 or more scans may be required.

-

Relaxation Delay (D1): A delay of 1-2 seconds for ¹H NMR and 2-5 seconds for ¹³C NMR allows the nuclei to return to thermal equilibrium between pulses, ensuring accurate signal integration.

-

-

Acquisition: Start the acquisition. The spectrometer applies radiofrequency pulses and records the resulting signal, known as the Free Induction Decay (FID).[1] The FID is a time-domain signal containing the frequency information of all resonating nuclei.[9]

Part C: Data Processing

The raw FID data must be mathematically processed to generate the familiar frequency-domain spectrum.[10][11]

-

Fourier Transformation (FT): The FID (time-domain) is converted into the spectrum (frequency-domain) using a Fourier Transform algorithm.[10] This is the central step in processing.[9]

-

Phase Correction: After FT, the spectral peaks may be distorted. Manual or automatic phase correction is applied to ensure all peaks are in the positive absorptive phase with a flat baseline at the peak's base.[10]

-

Baseline Correction: A polynomial function is applied to correct any broad distortions or "rolling" in the spectrum's baseline, ensuring accurate integration.

-

Referencing: The chemical shift axis (ppm) is calibrated. For CDCl₃, the small residual proton signal of CHCl₃ at 7.26 ppm or the carbon signal at 77.16 ppm can be used as an internal reference. Alternatively, if tetramethylsilane (TMS) was added, its signal is set to 0 ppm.

-

Integration: The area under each peak is integrated. In ¹H NMR, the relative integral values are directly proportional to the number of protons giving rise to that signal.

By following this comprehensive approach, from structural prediction to meticulous experimental execution and processing, a clear and accurate NMR analysis of this compound can be reliably achieved, providing definitive confirmation of its molecular structure.

References

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

Bruker Corporation. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Hore, P. J. (2015). Nuclear Magnetic Resonance. Oxford University Press.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry For Everyone. (2024, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107378, this compound. Retrieved from [Link]

-

Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

-

Bruker Corporation. (n.d.). How NMR Works. Retrieved from [Link]

- Schorn, C. (2002).

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]

- 2. This compound | C8H18O | CID 107378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 5. organomation.com [organomation.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. sites.bu.edu [sites.bu.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 10. youtube.com [youtube.com]

- 11. faculty.washington.edu [faculty.washington.edu]

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,2,4-Trimethyl-3-pentanol

<

Abstract

This technical guide provides a detailed analysis of the fragmentation behavior of 2,2,4-trimethyl-3-pentanol under electron ionization (EI) mass spectrometry (MS). As a highly branched tertiary alcohol, its mass spectrum is characterized by the absence of a discernible molecular ion peak and is dominated by fragment ions resulting from specific, structurally informative cleavage events. This document will elucidate the core fragmentation pathways, including alpha (α)-cleavage and dehydration, explaining the chemical principles that drive these processes. We will present a quantitative summary of the principal ions, a detailed experimental protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS), and visual diagrams of the fragmentation mechanisms to provide a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Analyte and the Technique

This compound (C₈H₁₈O, MW: 130.23 g/mol ) is a saturated tertiary alcohol characterized by significant steric hindrance around its hydroxyl group, featuring a tert-butyl group on one side of the alcohol carbon and an isopropyl group on the other.[1][2] This high degree of branching profoundly influences its fragmentation pattern in mass spectrometry.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule. This energy is sufficient to not only ionize the molecule by ejecting an electron but also to induce extensive fragmentation.[3] For alcohols, the initial ionization typically involves the removal of a non-bonding electron from the oxygen atom, forming a radical cation (M•⁺).[4] Due to the high internal energy and the structural nature of branched alcohols, this molecular ion is often unstable and fragments rapidly, leading to a very weak or absent molecular ion peak in the resulting spectrum.[4][5][6]

The Elusive Molecular Ion

In the EI mass spectrum of this compound, the molecular ion peak at a mass-to-charge ratio (m/z) of 130 is typically not observed.[7] This is a hallmark of highly branched tertiary alcohols.[5] The energy imparted during ionization is rapidly dissipated through the cleavage of C-C bonds, which is energetically more favorable than the stabilization of the molecular ion. The stability of the resulting fragment ions, particularly resonance-stabilized carbocations, provides a strong thermodynamic driving force for immediate fragmentation.[8]

Principal Fragmentation Pathways

The fragmentation of this compound is dominated by two primary, well-established pathways for alcohols: alpha-cleavage and dehydration.[8][9][10]

Alpha (α)-Cleavage: The Dominant Fragmentation Event

Alpha-cleavage is the most characteristic fragmentation pathway for alcohols and involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[9][11] This process is highly favored because it leads to the formation of a resonance-stabilized oxonium ion and a neutral radical.[8][11] For this compound, there are two possible α-cleavage sites.

Pathway A: Loss of a tert-Butyl Radical (•C(CH₃)₃)

Cleavage of the bond between the α-carbon (C3) and the tert-butyl group (C2 and its methyls) is the most favorable fragmentation. This is because it results in the expulsion of a stable tert-butyl radical (mass = 57 u) and the formation of a resonance-stabilized secondary oxonium ion with m/z 73.

-

[M]•⁺ → [CH(CH₃)₂CH=OH]⁺ + •C(CH₃)₃

-

m/z 130 → m/z 73

The ion at m/z 73 is often the base peak (the most abundant ion) in the spectrum, signifying the energetic favorability of this pathway.

Pathway B: Loss of an Isopropyl Radical (•CH(CH₃)₂)

Alternatively, cleavage can occur on the other side of the α-carbon, leading to the loss of an isopropyl radical (mass = 43 u) and the formation of a different resonance-stabilized oxonium ion at m/z 87.

-

[M]•⁺ → [(CH₃)₃C-CH=OH]⁺ + •CH(CH₃)₂

-

m/z 130 → m/z 87

While this peak is significant, its abundance is generally lower than that of the m/z 73 ion, reflecting the relative stability of the expelled radicals (the tert-butyl radical is more stable than the isopropyl radical).

Figure 1: Primary α-cleavage fragmentation pathways of this compound.

Dehydration: Loss of Water

A common fragmentation pathway for many alcohols is the elimination of a neutral water molecule (H₂O, mass = 18 u).[4] This results in an alkene radical cation at [M-18]•⁺.

-

[M]•⁺ → [C₈H₁₆]•⁺ + H₂O

-

m/z 130 → m/z 112

The peak at m/z 112 is typically of low to moderate intensity. This radical cation can undergo further fragmentation, often leading to a series of smaller alkene and alkyl fragments. For instance, the subsequent loss of a methyl radical (•CH₃) from the m/z 112 ion can produce a fragment at m/z 97 .

Figure 2: Dehydration of the molecular ion and subsequent secondary fragmentation.

Summary of Key Fragment Ions

The electron ionization mass spectrum of this compound is a composite of ions from the pathways described above, as well as other secondary fragmentations. The tert-butyl cation (m/z 57 ) and isopropyl cation (m/z 43 ) are also commonly observed, arising from charge retention on the alkyl fragments during cleavage events.

| m/z | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway | Typical Relative Abundance |

| 130 | [C₈H₁₈O]•⁺ (Molecular Ion) | Ionization | Absent or < 1% |

| 112 | [M - H₂O]•⁺ | Dehydration | Low |

| 87 | [(CH₃)₃C-CH=OH]⁺ | α-Cleavage (Loss of •CH(CH₃)₂) | High |

| 73 | [(CH₃)₂CH-CH=OH]⁺ | α-Cleavage (Loss of •C(CH₃)₃) | Base Peak (100%) |

| 57 | [C(CH₃)₃]⁺ | Alkyl Fragment (tert-butyl cation) | High |

| 43 | [CH(CH₃)₂]⁺ | Alkyl Fragment (isopropyl cation) | Moderate |

| 41 | [C₃H₅]⁺ | Allyl Cation (from secondary fragmentation) | Moderate |

Table 1: Summary of major ions in the EI mass spectrum of this compound.

Experimental Protocol: GC-MS Analysis

Acquiring a high-quality mass spectrum of this compound is typically achieved using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Objective: To separate this compound from the sample matrix and obtain its characteristic electron ionization mass spectrum.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane or hexane. Ensure the sample is fully dissolved.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or mid-polar capillary column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 200 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV (standard for library matching).

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35 - 350.

-

Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the filament from being saturated by the injection solvent.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the fragmentation pattern, identifying the base peak and other key ions as described in this guide.

-

Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.[7]

-

Conclusion

The mass spectrometry fragmentation of this compound is a textbook example of how molecular structure dictates fragmentation pathways in electron ionization. The absence of the molecular ion and the dominance of the m/z 73 base peak from the loss of a stable tert-butyl radical are key identifiers. Understanding these predictable α-cleavage and dehydration mechanisms allows for confident structural elucidation and serves as a foundational principle for interpreting the mass spectra of other branched aliphatic alcohols. This guide provides the necessary technical and theoretical framework for scientists to effectively analyze and interpret such data in their research and development endeavors.

References

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H18O | CID 107378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound [webbook.nist.gov]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

2,2,4-Trimethyl-3-pentanol infrared spectroscopy peaks

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2,4-Trimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences, prized for its ability to elucidate molecular structure through the identification of functional groups. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. Each functional group (e.g., O-H, C-H, C=O) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for detailed structural characterization.

This guide provides an in-depth analysis of the infrared spectrum of this compound (CAS No: 5162-48-1), a sterically hindered secondary alcohol.[1][2][3] Understanding the spectral features of this molecule is crucial for its identification, purity assessment, and the study of its chemical behavior, particularly in contexts where hydrogen bonding and steric effects play a significant role. As a secondary alcohol, the position of its key C-O stretching vibration, combined with the characteristic hydroxyl (O-H) and alkyl (C-H) group absorptions, provides a clear case study for the principles of IR spectral interpretation.

Molecular Structure: The Basis for Vibrational Activity

The infrared spectrum of this compound is a direct consequence of its molecular architecture. The molecule consists of an eight-carbon backbone featuring a hydroxyl (-OH) group on the third carbon, which is flanked by a bulky tert-butyl group on one side and an isopropyl group on the other.[1][2][3] This significant steric hindrance around the hydroxyl group influences its chemical reactivity and, importantly, its hydrogen-bonding behavior, which is readily observable in its IR spectrum.

The primary functional groups that give rise to distinct and interpretable absorption bands are:

-

Hydroxyl Group (O-H): Responsible for both stretching and bending vibrations.

-

Alkyl Groups (C-H): Involving various methyl (CH₃) and methine (CH) bonds.

-

Carbon-Oxygen Single Bond (C-O): A key diagnostic stretch for alcohols.

-

Carbon-Carbon Skeleton (C-C): Vibrations that contribute to the complex fingerprint region.

Caption: Molecular structure of this compound.

Comprehensive Analysis of Infrared Absorption Peaks

The IR spectrum of an alcohol is typically dominated by four principal regions: the O-H stretching region, the C-H stretching region, the C-O stretching region, and the complex "fingerprint region" which contains various bending vibrations.

O-H Stretching Vibration (3500–3200 cm⁻¹)

The most conspicuous feature in the spectrum of this compound is the absorption due to the O-H stretching vibration.

-

Causality: In a condensed phase (neat liquid or concentrated solution), alcohol molecules associate via intermolecular hydrogen bonding. This interaction weakens the O-H covalent bond, lowering its vibrational frequency and causing a dramatic broadening of the absorption band.[4][5] The broadness arises because the sample contains a wide distribution of hydrogen bond strengths (dimers, trimers, and larger polymers), each vibrating at a slightly different frequency.[5][6]

-

Expected Appearance: A strong and very broad absorption band centered between 3500 cm⁻¹ and 3200 cm⁻¹.[7][8]

-

Field Insights: The significant steric hindrance from the adjacent tert-butyl and isopropyl groups might slightly reduce the extent or strength of hydrogen bonding compared to a less hindered secondary alcohol like 3-pentanol. However, the peak will remain characteristically broad. If the spectrum were taken in a highly dilute solution of a non-polar solvent (e.g., CCl₄), a sharp, "free" O-H stretching peak would appear around 3650–3600 cm⁻¹, as the intermolecular hydrogen bonds are broken.[7][9]

C-H Stretching Vibrations (3000–2850 cm⁻¹)

This region contains absorptions from the stretching of the numerous carbon-hydrogen bonds within the molecule's alkyl framework.

-

Causality: Since all carbon atoms in this compound are sp³ hybridized, their C-H stretching frequencies will occur just below the 3000 cm⁻¹ dividing line.[10][11] Asymmetric stretches require more energy and thus appear at a higher wavenumber than their symmetric counterparts.[12]

-

Expected Appearance: A series of strong, sharp peaks in the 2960–2850 cm⁻¹ range.

-

Methyl (CH₃) asymmetric stretch: ~2962 cm⁻¹

-

Methylene (CH₂) asymmetric stretch (from isopropyl group methine): While technically a methine, its C-H stretch is in this region, ~2926 cm⁻¹

-

Methyl (CH₃) symmetric stretch: ~2872 cm⁻¹[10][13] These peaks will be intense due to the large number of C-H bonds in the molecule.

-

The Fingerprint Region (< 1500 cm⁻¹)

This region is rich with complex vibrational information, including C-H bending and C-O and C-C stretching vibrations. While complex, certain peaks are highly diagnostic.[14][15]

-

C-H Bending Vibrations (1470–1365 cm⁻¹):

-

Causality: The bending motions of the C-H bonds in the methyl groups are characteristic. The presence of both a tert-butyl and an isopropyl group leads to a distinctive pattern. The gem-dimethyl arrangement of the isopropyl group and the three methyl groups of the tert-butyl group give rise to strong absorptions in this area.[10]

-

Expected Appearance: Strong peaks are expected around 1385 cm⁻¹ and 1370 cm⁻¹. The tert-butyl group typically shows a split peak with one band near 1395 cm⁻¹ and a more intense one near 1370 cm⁻¹. The isopropyl group also gives a doublet near 1385 cm⁻¹ and 1370 cm⁻¹.[10] This will result in a strong and characteristically complex absorption pattern in this narrow range.

-

-

C-O Stretching Vibration (1150–1075 cm⁻¹):

-

Causality: This is one of the most important diagnostic peaks for identifying the class of an alcohol. The stretching of the C-O single bond is sensitive to the substitution on the carbon atom. For secondary alcohols, this vibration absorbs in a well-defined range.[16]

-

Expected Appearance: A strong, distinct peak between 1150 cm⁻¹ and 1075 cm⁻¹.[7][16] This band confirms the presence of the alcohol functional group and its classification as secondary.

-

-

O-H Bending Vibration (~650 cm⁻¹):

-

Causality: The out-of-plane bending, or "wagging," of the O-H group gives rise to an absorption.

-

Expected Appearance: A broad, medium-intensity peak centered around 650 cm⁻¹.[16]

-

Summary of Diagnostic Infrared Peaks

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity & Shape |

| 3500–3200 | O-H Stretch (H-bonded) | Alcohol (-OH) | Strong, Very Broad |

| 2965–2850 | C-H Stretch (sp³) | Alkyl (-CH₃, -CH) | Strong, Sharp |

| 1470–1365 | C-H Bend | Alkyl (tert-butyl, isopropyl) | Medium to Strong |

| 1150–1075 | C-O Stretch | Secondary Alcohol | Strong |

| ~650 | O-H Bend (Out-of-plane) | Alcohol (-OH) | Medium, Broad |

Experimental Protocol: Acquiring the IR Spectrum

Obtaining a high-quality IR spectrum of a liquid sample like this compound is straightforward. The Attenuated Total Reflectance (ATR) method is most common.

Caption: Standard workflow for obtaining an ATR-FTIR spectrum.

Methodology:

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe with a solvent like isopropanol and allow it to fully evaporate.

-

Background Scan: Record a background spectrum of the empty, clean crystal. This allows the instrument software to subtract interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Sample Scan: Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent after the measurement is complete.

Conclusion

The infrared spectrum of this compound is a definitive tool for its structural confirmation. The key identifying features are a strong, broad O-H stretching band centered near 3350 cm⁻¹, indicative of a hydrogen-bonded alcohol; intense sp³ C-H stretching absorptions just below 3000 cm⁻¹; a strong C-O stretching band in the 1150–1075 cm⁻¹ range, confirming its identity as a secondary alcohol; and a characteristic pattern of C-H bending vibrations between 1470–1365 cm⁻¹ arising from its unique tert-butyl and isopropyl groups. Together, these absorptions provide an unambiguous spectral fingerprint, allowing for the rapid and reliable identification of this sterically hindered alcohol in a variety of scientific and industrial applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Khan Academy [khanacademy.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 12. web.williams.edu [web.williams.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

physical properties of 2,2,4-Trimethyl-3-pentanol

An In-Depth Technical Guide to the Physical Properties of 2,2,4-Trimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a branched-chain octyl alcohol, is a compound of interest in various chemical and pharmaceutical applications. Its unique structural arrangement, featuring significant steric hindrance around the hydroxyl group, imparts distinct physical and chemical properties that influence its behavior as a solvent, a reactant, and a potential component in formulated products. This guide provides a comprehensive overview of the key physical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount to interpreting its physical properties.

Caption: Molecular Structure of this compound

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,2,4-trimethylpentan-3-ol[1][2] |

| CAS Number | 5162-48-1[1][3][4][5] |

| Molecular Formula | C₈H₁₈O[1][2][3][6] |

| Molecular Weight | 130.23 g/mol [1][3][6][7] |

| InChI | InChI=1S/C8H18O/c1-6(2)7(9)8(3,4)5/h6-7,9H,1-5H3[5] |

| InChIKey | AXINNNJHLJWMTC-UHFFFAOYSA-N[5] |

| Synonyms | 3-Pentanol, 2,2,4-trimethyl-[5] |

Physicochemical Properties

The physical state and behavior of this compound under various conditions are dictated by its physicochemical properties.

Table 2: Key Physical Properties

| Property | Value |

| Appearance | Light brown or yellow liquid; Clear liquid with a fruity aroma[7] |

| Boiling Point | 151 °C[3] |

| Melting Point | -11 °C[3] |

| Density | 0.828 g/mL[3] |

| Refractive Index | 1.427[3] |

| Solubility | Soluble in heptane and ethanol; Insoluble in water[7][8] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for the reliable application of this compound. The following are standard protocols for measuring key parameters.

Boiling Point Determination

The boiling point is a fundamental property that informs distillation and purification processes.

Protocol:

-

Place a small sample of this compound in a Thiele tube with a heating oil.

-

Insert a thermometer and a capillary tube (sealed at one end) into the sample.

-

Heat the Thiele tube gently and observe for a continuous stream of bubbles from the capillary tube.

-

Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

Caption: Workflow for Boiling Point Determination

Density Measurement

Density is a critical parameter for volumetric calculations and formulation development.

Protocol:

-

Weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Thermostat the pycnometer and its contents to a specific temperature (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a useful property for identification and purity assessment.

Protocol:

-

Calibrate an Abbe refractometer using a standard of known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the sample to equilibrate to the instrument's temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure and functional groups of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the different types of protons and their neighboring environments.[1][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identifies the different carbon environments within the molecule.[1]

-

IR (Infrared) Spectroscopy: Confirms the presence of the hydroxyl (-OH) functional group through its characteristic broad absorption band.[1][5]

-

Mass Spectrometry: Determines the molecular weight and provides information on the fragmentation pattern of the molecule, aiding in structural elucidation.[1][10]

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound to ensure laboratory safety.

-

Hazards: this compound is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation.[11][12]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][13] Ground and bond containers when transferring material to prevent static discharge.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as oxidizing agents.[11][13][14] Keep containers tightly closed.[11][13]

Caption: Key Safety and Handling Considerations

Conclusion

The physical properties of this compound, from its boiling and melting points to its spectroscopic signature, are a direct consequence of its highly branched and sterically hindered structure. A thorough understanding of these properties, coupled with safe handling practices, is fundamental for its effective and responsible use in scientific research and industrial applications. This guide serves as a foundational resource for professionals engaged in the study and application of this versatile alcohol.

References

-

This compound - Stenutz. (n.d.). Retrieved from [Link]

-

2,2,4-trimethyl-3-isopropyl-3-pentanol - Stenutz. (n.d.). Retrieved from [Link]

-

2,3,4-Trimethyl-3-pentanol | C8H18O | CID 520484 - PubChem. (n.d.). Retrieved from [Link]

-

This compound | C8H18O | CID 107378 - PubChem. (n.d.). Retrieved from [Link]

-

This compound | CAS#:5162-48-1 | Chemsrc. (2025, August 25). Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound 5162-48-1 wiki. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol, tech., 94% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

2,3,4-trimethyl-3-pentanol, 3054-92-0 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

3 1 0 Material Safety Data Sheet - Harper College. (2005, October 10). Retrieved from [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound - NIST WebBook, Mass Spectrum. (n.d.). Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound - NIST WebBook, Boiling Point. (n.d.). Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved from [Link]

-

3-Pentanol - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C8H18O | CID 107378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. This compound | CAS#:5162-48-1 | Chemsrc [chemsrc.com]

- 5. This compound [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2,3,4-Trimethyl-3-pentanol | C8H18O | CID 520484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 3054-92-0: 2,3,4-Trimethyl-3-pentanol | CymitQuimica [cymitquimica.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 2,3,4-trimethyl-3-pentanol, 3054-92-0 [thegoodscentscompany.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,2,4-Trimethyl-3-pentanol (CAS Number: 5162-48-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2,4-trimethyl-3-pentanol, a sterically hindered secondary alcohol. By delving into its chemical and physical properties, synthesis, reactivity, and analytical methodologies, this document aims to equip researchers and professionals in drug development with the critical knowledge to effectively utilize this compound in their work. Where direct experimental data for this specific molecule is limited, we will draw upon established principles and data from structurally analogous compounds to provide a robust and insightful discussion.

Molecular Characteristics and Physicochemical Properties

This compound, with the chemical formula C₈H₁₈O, is a branched-chain alcohol characterized by significant steric hindrance around its hydroxyl group.[1][2] This structural feature is paramount as it dictates the molecule's reactivity and potential applications. The IUPAC name for this compound is 2,2,4-trimethylpentan-3-ol.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 5162-48-1 | [1][2] |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1] |

| Appearance | Liquid (at standard conditions) | Inferred from properties of similar alcohols |

| Boiling Point | 152-153 °C (for the related 2,2,4,4-tetramethyl-3-pentanone) | |

| Density | 0.824 g/mL at 25 °C (for the related 2,2,4,4-tetramethyl-3-pentanone) | |

| XLogP3-AA | 2.7 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

The XLogP3-AA value suggests a moderate lipophilicity, which is a crucial parameter in drug design influencing solubility and membrane permeability. The steric bulk provided by the t-butyl and isopropyl groups flanking the hydroxyl group is a defining characteristic, influencing its chemical behavior.

Synthesis and Manufacturing

The synthesis of this compound is not widely documented in readily available literature, suggesting it is not a commonly produced commercial chemical. However, its structure lends itself to classical organic synthesis methodologies.

Retrosynthetic Analysis and Plausible Synthetic Routes

A logical retrosynthetic approach points to two primary strategies for the formation of the carbon skeleton and the introduction of the hydroxyl group.

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: Grignard Reaction Approach

The Grignard reaction offers a versatile and reliable method for the synthesis of sterically hindered secondary alcohols.[3][4][5][6]

Reaction:

-

Route A: Isopropyl magnesium bromide reacting with pinacolone (3,3-dimethyl-2-butanone).

-

Route B: tert-Butyl magnesium chloride reacting with isobutyraldehyde (2-methylpropanal).

Step-by-Step Methodology (Illustrative for Route A):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of isopropyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Addition of Ketone: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of pinacolone in anhydrous diethyl ether is then added dropwise from the dropping funnel.

-

Reaction and Quenching: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield this compound.

Experimental Protocol: Reduction of 2,2,4-Trimethyl-3-pentanone

The reduction of the corresponding ketone, 2,2,4-trimethyl-3-pentanone, provides a direct route to the desired alcohol.

Reaction:

2,2,4-Trimethyl-3-pentanone is reduced using a suitable reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Step-by-Step Methodology:

-

Dissolution: 2,2,4-Trimethyl-3-pentanone is dissolved in a suitable solvent, such as methanol or ethanol for NaBH₄, or anhydrous diethyl ether or THF for LiAlH₄.

-

Addition of Reducing Agent: The reducing agent is added portion-wise to the solution of the ketone, typically at 0 °C to control the reaction rate.

-

Reaction and Work-up: The reaction is stirred until completion (monitored by TLC or GC). For NaBH₄, the reaction is quenched by the addition of water or dilute acid. For LiAlH₄, a Fieser workup (sequential addition of water and then a sodium hydroxide solution) is typically employed.

-

Purification: The product is extracted into an organic solvent, dried, and purified by distillation or chromatography.

Chemical Reactivity and Potential Applications in Drug Development

The significant steric hindrance around the hydroxyl group in this compound is the primary determinant of its reactivity.

Esterification

Esterification of such a hindered secondary alcohol is expected to be challenging under standard Fischer esterification conditions (acid catalyst and excess alcohol).[7] More forcing conditions or the use of more reactive acylating agents would likely be necessary.

Potential Protocol for Esterification:

-

Steglich Esterification: The use of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the esterification with a carboxylic acid under milder conditions.[8]

-

Acyl Halides/Anhydrides: Reaction with a more reactive acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine would be a more effective method.

Oxidation

Oxidation of this secondary alcohol to the corresponding ketone, 2,2,4-trimethyl-3-pentanone, would require strong oxidizing agents. Due to steric hindrance, milder reagents may react slowly or not at all.

Potential Oxidation Protocols:

-

Chromium-based reagents: Jones reagent (CrO₃ in acetone/sulfuric acid) or pyridinium chlorochromate (PCC) are capable of oxidizing secondary alcohols.

-

Swern Oxidation: This method, using oxalyl chloride or trifluoroacetic anhydride, and DMSO, followed by a hindered base like triethylamine, is effective for oxidizing sterically hindered alcohols.

-

Dess-Martin Periodinane: This hypervalent iodine reagent provides a mild and selective method for the oxidation of primary and secondary alcohols.

Potential Applications in Medicinal Chemistry and Drug Development

While there is no direct evidence of this compound being used in drug development, its structural features suggest several potential applications:

-

Metabolic Stability: The steric hindrance around the hydroxyl group could significantly reduce the rate of metabolic glucuronidation, a common metabolic pathway for alcohols.[9] This could be a desirable feature in drug candidates to increase their in vivo half-life.

-

Fragment-Based Drug Discovery: As a small, lipophilic molecule with a hydrogen bond donor, it could serve as a fragment in screening campaigns to identify initial binding interactions with a target protein.

-

Chiral Auxiliary: If resolved into its individual enantiomers, the chiral center could potentially be used as a chiral auxiliary in asymmetric synthesis. The bulky substituents would likely provide a high degree of stereocontrol in reactions involving a prochiral substrate attached to the hydroxyl group.

Caption: Potential applications of this compound in drug development.

Analytical Methodologies

Accurate and robust analytical methods are essential for the characterization and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.

Sample Preparation:

-

Direct Injection: For relatively pure samples, direct injection of a diluted solution in a volatile solvent is feasible.

-

Derivatization: To improve chromatographic peak shape and thermal stability, derivatization of the hydroxyl group is recommended, especially for trace analysis. Silylation is a common method, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) can be used to convert the alcohol to its trimethylsilyl (TMS) ether.[10][11][12][13]

Illustrative GC-MS Protocol:

-

Derivatization (Optional but Recommended): To a solution of the sample in an appropriate solvent (e.g., pyridine or acetonitrile), add an excess of BSTFA with 1% TMCS. Heat the mixture at 60-70 °C for 30 minutes.

-

Injection: Inject an aliquot of the derivatized or underivatized sample into the GC-MS system.

-

GC Conditions:

-